molecular formula C13H16N2O5 B3023406 6-[(4-nitrobenzoyl)amino]hexanoic Acid CAS No. 5107-12-0

6-[(4-nitrobenzoyl)amino]hexanoic Acid

Cat. No.: B3023406
CAS No.: 5107-12-0
M. Wt: 280.28 g/mol
InChI Key: QJUKPUCOWZIKDA-UHFFFAOYSA-N
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Description

6-[(4-nitrobenzoyl)amino]hexanoic acid is an organic compound with the molecular formula C13H16N2O5. It belongs to the class of nitrobenzenes and is characterized by the presence of a nitrobenzoyl group attached to an aminohexanoic acid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-nitrobenzoyl)amino]hexanoic acid typically involves the reaction of 4-nitrobenzoic acid with hexamethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(4-nitrobenzoyl)amino]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-[(4-nitrobenzoyl)amino]hexanoic acid involves its interaction with specific molecular targets. For example, it has been shown to target the phosphotyrosine-binding pocket of YopH, an essential virulence factor of Yersinia pestis . By binding to this pocket, the compound inhibits the activity of YopH, thereby reducing the virulence of the bacteria. This mechanism highlights its potential as an antivirulence agent .

Comparison with Similar Compounds

Properties

IUPAC Name

6-[(4-nitrobenzoyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c16-12(17)4-2-1-3-9-14-13(18)10-5-7-11(8-6-10)15(19)20/h5-8H,1-4,9H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUKPUCOWZIKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396239
Record name SBB057656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5107-12-0
Record name SBB057656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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